molecular formula C23H21BrN4O B4347634 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(6-QUINOLYLMETHYL)BENZAMIDE

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(6-QUINOLYLMETHYL)BENZAMIDE

Cat. No.: B4347634
M. Wt: 449.3 g/mol
InChI Key: HECPMEGUERYARQ-UHFFFAOYSA-N
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Description

3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(6-QUINOLYLMETHYL)BENZAMIDE is a complex organic compound that features a pyrazole ring, a quinoline moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(6-QUINOLYLMETHYL)BENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on similar compounds have shown potential in inhibiting specific enzymes or pathways .

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with biological targets, such as receptors or enzymes, making it a promising lead compound .

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(6-QUINOLYLMETHYL)BENZAMIDE is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The pyrazole and quinoline moieties may play a role in binding to these targets, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(quinolin-6-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN4O/c1-15-22(24)16(2)28(27-15)14-18-5-3-6-20(12-18)23(29)26-13-17-8-9-21-19(11-17)7-4-10-25-21/h3-12H,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECPMEGUERYARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NCC3=CC4=C(C=C3)N=CC=C4)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(6-QUINOLYLMETHYL)BENZAMIDE
Reactant of Route 2
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3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(6-QUINOLYLMETHYL)BENZAMIDE
Reactant of Route 3
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3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(6-QUINOLYLMETHYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(6-QUINOLYLMETHYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(6-QUINOLYLMETHYL)BENZAMIDE
Reactant of Route 6
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(6-QUINOLYLMETHYL)BENZAMIDE

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